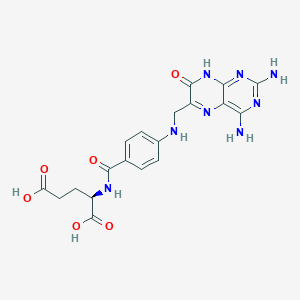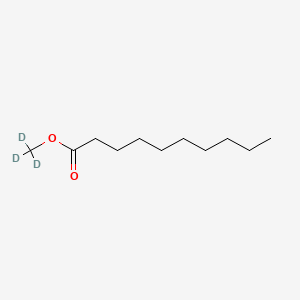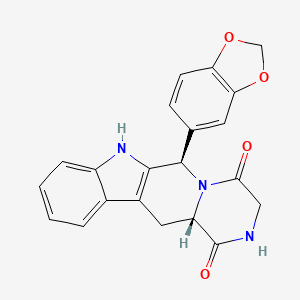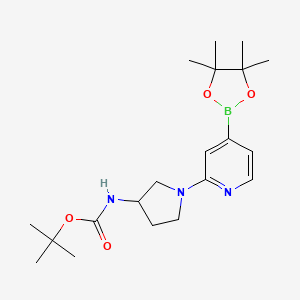![molecular formula C10H15NO3 B15287873 3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a butenoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
化学反应分析
Types of Reactions
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone ketones, while reduction can produce oxazolidinone alcohols or amines.
科学研究应用
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the growth and proliferation of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved efficacy and safety profile.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but with a different mechanism of action.
Uniqueness
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3/b5-4+ |
InChI 键 |
YZRHIMNEVFYTAJ-SNAWJCMRSA-N |
手性 SMILES |
C/C=C/C(=O)N1C(COC1=O)C(C)C |
规范 SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
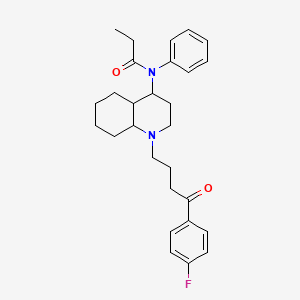
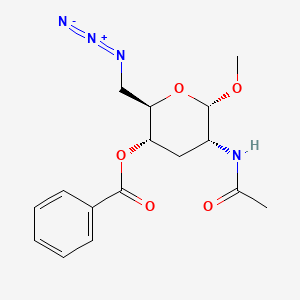
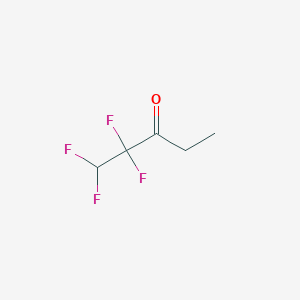
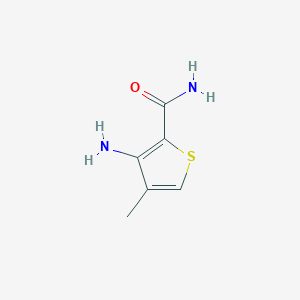
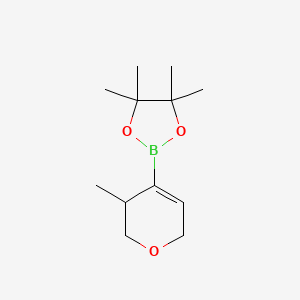
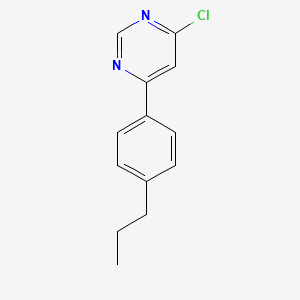
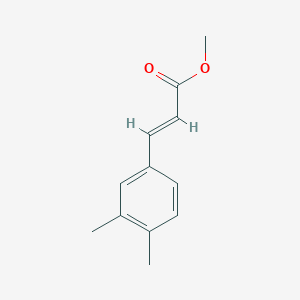
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
